molecular formula C25H25N3O5S B4014697 2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4014697
M. Wt: 479.5 g/mol
InChI Key: SOBIKOKPBDJRKF-UHFFFAOYSA-N
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Description

Benzothiophene derivatives have attracted significant attention due to their wide range of biological activities, including antibacterial and antifungal properties. Their molecular structure, which often includes thiophene and benzene rings, contributes to their chemical reactivity and potential pharmacological applications. The compound shares structural similarities with these derivatives, suggesting its relevance in scientific research focused on developing new therapeutic agents.

Synthesis Analysis

The synthesis of benzothiophene derivatives typically involves complex organic reactions that establish their core structure, incorporating functional groups through various chemical processes. For instance, the synthesis of thiophene-3-carboxamide derivatives can involve the formation of pseudo-six-membered rings through intramolecular hydrogen bonding, locking the molecular conformation and reducing conformational flexibility (Vasu et al., 2005). Such processes highlight the intricate methods required to synthesize compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is crucial in determining their biological activity. X-ray diffraction and computational methods, such as density functional theory (DFT), are commonly employed to elucidate the crystal and molecular structure. These analyses provide insights into the arrangement of atoms within the molecule and the electronic properties critical for the compound's reactivity and interaction with biological targets. Structural analysis of similar compounds reveals a common feature of intermolecular and intramolecular hydrogen bonding, contributing to their stability and biological activity (S. Demir et al., 2015).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-6-11-20-21(12-15)34-25(27-22(29)13-16-7-9-19(33-2)10-8-16)23(20)24(30)26-17-4-3-5-18(14-17)28(31)32/h3-5,7-10,14-15H,6,11-13H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBIKOKPBDJRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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